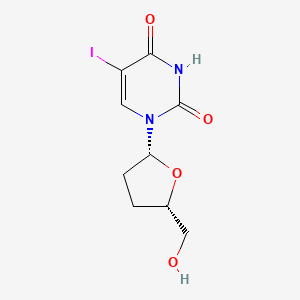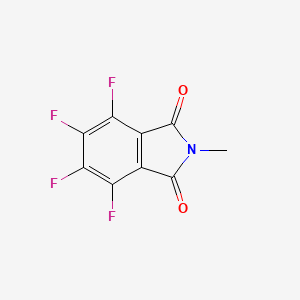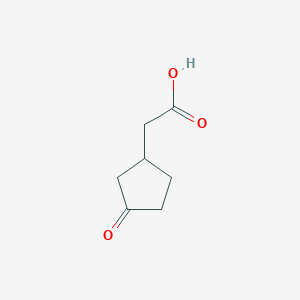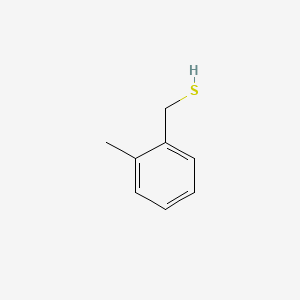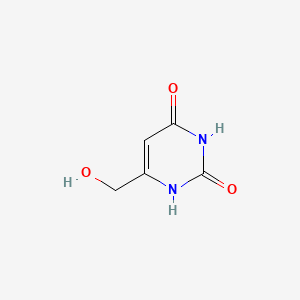
6-(Hydroxymethyl)uracil
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)uracil includes two steps: synthesis of orotaldehyde and reduction of orotaldehyde to 6-(Hydroxymethyl)uracil . The orotaldehyde was prepared by Kwang-Yuen’s method . One-pot organic synthesis processes using a single solvent were used for the synthesis of drug analogues of Uracil .Molecular Structure Analysis
The InChI code of 6-(Hydroxymethyl)uracil is 1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) . The InChI key is JVZRLPFSWSIONO-UHFFFAOYSA-N .Chemical Reactions Analysis
The Mannich reactions of uracil and 6-methyluracil with homoveratrylamine and 1-aryltetrahydroisoquinolines in EtOH and dioxane were studied . 5-[(2-Hydroxymethyl)-4,5-dimethoxyphenylethylamino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione was formed in EtOH in addition to the usual products (in dioxane) .Physical And Chemical Properties Analysis
6-(Hydroxymethyl)uracil is a solid substance that should be stored at a temperature between 28°C .Applications De Recherche Scientifique
Chemical Synthesis
6-(Hydroxymethyl)uracil is used in chemical synthesis . It’s a building block that can be used to create more complex molecules in a laboratory setting .
Epigenetic Modifications
Oxidation of a DNA thymine to 5-hydroxymethyluracil is one of several recently discovered epigenetic modifications . These modifications can have significant impacts on gene expression and other genetic processes .
DNA Structure and Dynamics
Research has shown that 5-hydroxymethyluracil alters the flexibility and hydrophilicity of DNA molecules . This can impact how DNA interacts with proteins and other molecules, potentially influencing biological processes .
Nanopore Translocation Experiments
5-Hydroxymethyluracil has been used in nanopore translocation experiments to study the structure and dynamics of DNA . These experiments can provide valuable insights into the behavior of DNA and its interactions with other molecules .
Radiation Research
6-(Hydroxymethyl)uracil is a stable major oxidative modification of thymine formed through the action of ionizing radiation . This makes it useful in studying the effects of radiation on DNA and related biological processes .
Cancer Research
Oxidized products of thymine, including 5-hydroxymethyluracil, have been correlated with chronic inflammatory diseases and cancers . Studying these modifications can help researchers understand the molecular mechanisms behind these diseases .
Mécanisme D'action
Target of Action
6-(Hydroxymethyl)uracil is a derivative of uracil, a component of RNA. It is structurally similar to endogenous pyrimidine bases (nucleotides, nucleosides), which play an important role in mechanisms of metabolism and heredity . Therefore, it is likely that 6-(Hydroxymethyl)uracil interacts with the same molecular targets as uracil.
Mode of Action
It is known that uracil derivatives can exhibit a broad spectrum of pharmacological activity due to their structural affinity for endogenous pyrimidine bases . It is plausible that 6-(Hydroxymethyl)uracil interacts with its targets in a similar manner.
Biochemical Pathways
For example, uracil is a key component in the synthesis of RNA and DNA, and plays a crucial role in protein synthesis and cell division . It is likely that 6-(Hydroxymethyl)uracil, being a derivative of uracil, may affect similar biochemical pathways.
Result of Action
It is known that uracil and its derivatives can exhibit antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, antiviral, and other types of activity . It is plausible that 6-(Hydroxymethyl)uracil may have similar effects.
Propriétés
IUPAC Name |
6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZRLPFSWSIONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176649 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)uracil | |
CAS RN |
22126-44-9 | |
| Record name | 6-(Hydroxymethyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22126-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 22126-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(HYDROXYMETHYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNS2EUP1Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the photocatalysis of 6-(Hydroxymethyl)uracil?
A1: 6-(Hydroxymethyl)uracil serves as a model compound for Cylindrospermopsin, a potent cyanotoxin. [] Understanding the photocatalytic degradation of 6-(Hydroxymethyl)uracil can provide insights into potential methods for removing Cylindrospermopsin from contaminated water sources. [] This is crucial due to the health risks associated with Cylindrospermopsin exposure.
Q2: What methods have been explored for the photocatalytic degradation of 6-(Hydroxymethyl)uracil?
A2: Researchers have investigated the use of titanium dioxide (TiO2) as a photocatalyst for degrading 6-(Hydroxymethyl)uracil under both UV and visible light irradiation. [] This approach explores a potentially sustainable and environmentally friendly method for cyanotoxin removal.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580719.png)
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)

